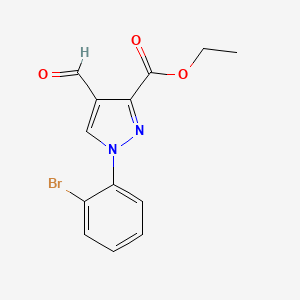
Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group, a formyl group, and an ethyl ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the bromination of a phenyl group followed by the formation of the pyrazole ring. The formyl group is then introduced through a formylation reaction, and the ethyl ester group is added via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
科学的研究の応用
Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the formyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
- Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(2-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity and biological activity, making this compound unique in its properties and applications.
特性
分子式 |
C13H11BrN2O3 |
|---|---|
分子量 |
323.14 g/mol |
IUPAC名 |
ethyl 1-(2-bromophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,2H2,1H3 |
InChIキー |
ANLGOPWJRCVOIL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
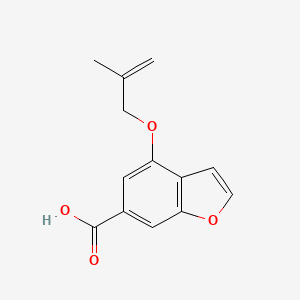
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
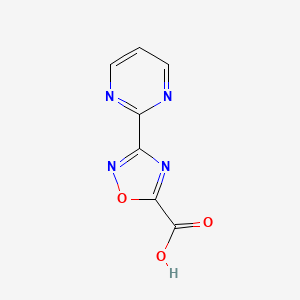
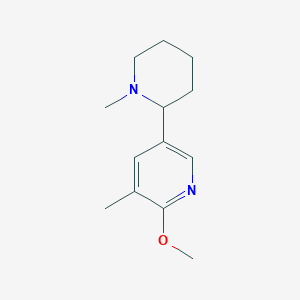

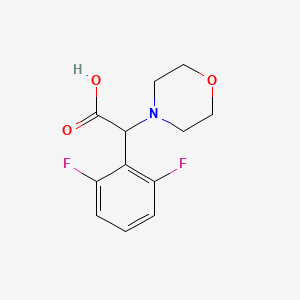
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)




![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)

